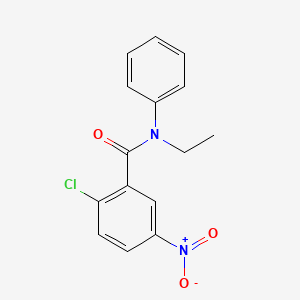

![molecular formula C12H14N2O3S B5556595 methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. These molecules are derived from pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their complex synthesis and the variety of reactions they undergo, which make them a subject of interest in chemical research.

Synthesis Analysis

The synthesis of compounds related to methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves cyclocondensation reactions, notably the Atwal-Biginelli reaction. This method allows the synthesis of a wide range of dihydropyrimidine derivatives. For example, Nishimura et al. (2011) described the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters using this cyclocondensation, highlighting the method's utility in expanding molecular diversity (Nishimura et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been studied using various spectroscopic techniques. For instance, the structure of related dihydropyrimidine products was determined unambiguously by 1H-NMR spectroscopy and nuclear Overhauser enhancement spectroscopy (NOESY) experiments. These studies provide insight into the structural characteristics of dihydropyrimidines and their tautomeric forms, essential for understanding their chemical behavior (Nishimura et al., 2011).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including Suzuki coupling reactions to introduce different substituents into the thieno[2,3-d]pyrimidine ring. For example, Krolenko et al. (2019) explored the Suzuki reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, highlighting the versatility of these compounds in chemical synthesis (Krolenko et al., 2019).

Applications De Recherche Scientifique

Synthesis and Reactions

- Methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is utilized in various synthesis and reaction studies. One example is its use in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, achieved by condensation with different dielectrophiles (Kappe & Roschger, 1989). Additionally, it facilitates the formation of indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Clark & Hitiris, 1984).

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties. For instance, derivatives of this compound, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibited significant antimicrobial activity, outperforming reference drugs against certain strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Novel Compound Synthesis

- Research has also focused on synthesizing novel compounds using this chemical as a precursor. For example, pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, expanding the molecular diversity of pyrimidine derivatives (Bakhite et al., 2005).

Methodological Innovations

- Innovative methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed using this compound. Such methods are critical for the synthesis of various substituted thieno[2,3-d]pyrimidines (Santilli et al., 1971).

Antifungal Properties

- Studies have also explored the antifungal properties of thieno[2,3-d]pyrimidine derivatives. For example, 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines exhibited preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

Propriétés

IUPAC Name |

methyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZVEMXRKDYMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

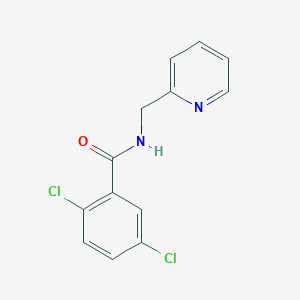

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

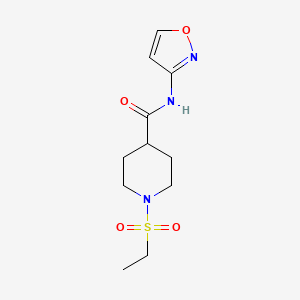

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

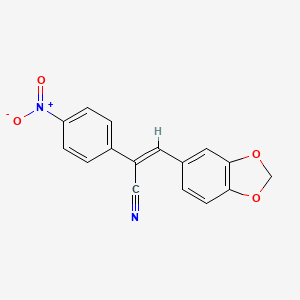

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)